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Introduction
Longdaysin is a purine derivative initially identified through a high-throughput chemical screen

for its potent ability to lengthen the circadian period in mammalian cells.[1][2][3] While its

primary role as a modulator of the circadian clock is well-documented, its mechanism of action

involves the inhibition of multiple protein kinases.[2][4] This polypharmacology is crucial to its

strong biological effect but also necessitates a thorough understanding of its off-target

interactions for its application as a chemical probe and for any potential therapeutic

development.[3][5] This guide provides a comprehensive technical overview of the known off-

target effects of Longdaysin, detailing its kinase inhibitor profile, the signaling pathways it

perturbs, and the experimental methodologies used to elucidate these effects.

Target Profile and Quantitative Analysis
Longdaysin's significant period-lengthening effect is not attributable to the inhibition of a single

kinase but rather to the simultaneous suppression of several key kinases involved in the

circadian regulatory network.[2][6] Initial target deconvolution using affinity chromatography

coupled with mass spectrometry identified Casein Kinase 1 delta (CK1δ), Casein Kinase 1

alpha (CK1α), and Extracellular signal-regulated kinase 2 (ERK2) as primary targets.[1][2]

Further in vitro assays confirmed these interactions and identified additional off-targets,

including Cyclin-dependent kinase 7 (CDK7).[1]
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Table 1: In Vitro Kinase Inhibition Profile of Longdaysin
This table summarizes the half-maximal inhibitory concentrations (IC50) of Longdaysin
against various protein kinases as determined by in vitro kinase assays.

Kinase Target Gene Name IC50 (µM) Citation(s)

Casein Kinase 1 alpha

(CK1α)
CSNK1A1 5.6 [1]

Casein Kinase 1 delta

(CK1δ)
CSNK1D 8.8 [1]

Cyclin-dependent

kinase 7 (CDK7)
CDK7 29 [1]

Extracellular signal-

regulated kinase 2

(ERK2)

MAPK1 52 [1]

p38 alpha (p38α) MAPK14 Much less effect [1]

Table 2: Cellular Activity of Longdaysin
This table presents the effective concentrations of Longdaysin required to produce specific

effects in cell-based assays, providing context for its in vitro potency.
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Assay Endpoint
Effective
Concentration (µM)

Citation(s)

U2OS Cell-Based

Circadian Assay
5-hour period change 1.5 [1]

U2OS Cell-Based

Circadian Assay

10-hour period

change
5.7 [1]

U2OS Cell-Based

Circadian Assay

15-hour period

change
13 [1]

Cell-Based PER1

Degradation Assay

EC50 (CK1δ-

dependent)
9.7 [1]

Cell-Based PER1

Degradation Assay

EC50 (CK1α-

dependent)
9.2 [1]

Affected Signaling Pathways
Longdaysin's inhibition of multiple kinases leads to the perturbation of several critical cellular

signaling pathways.

The Circadian Clock Pathway
The core mechanism of the mammalian circadian clock involves a transcription-translation

feedback loop. The stability of the Period (PER) proteins is a critical determinant of the clock's

pace.[6] CKIα and CKIδ phosphorylate the PER1 protein, marking it for degradation.[1][2][6] By

inhibiting both CKIα and CKIδ, Longdaysin prevents PER1 phosphorylation and subsequent

degradation.[1][2] This stabilization of PER1 leads to a dramatic lengthening of the circadian

period.[1] ERK2 has also been identified as a component of this regulatory network, and its

inhibition by Longdaysin contributes to the period-lengthening effect.[1][4] The simultaneous

inhibition of these three kinases produces a much stronger effect than targeting any single

kinase alone.[2]
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Longdaysin's mechanism in the circadian clock pathway.

The Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis.

Aberrant activation of this pathway is linked to various cancers. Casein Kinase 1 (CK1)

isoforms, particularly CK1δ and CK1ε, are key positive regulators of the pathway.[7][8] They
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phosphorylate the co-receptor LRP6 and the scaffold protein Dishevelled (DVL), which is

essential for signal transduction and the subsequent accumulation of cytoplasmic β-catenin.[7]

A study has shown that Longdaysin acts as a potent inhibitor of Wnt/β-catenin signaling by

targeting CK1δ and CK1ε.[7][8] This inhibition leads to decreased phosphorylation of LRP6 and

DVL2, reduced levels of active β-catenin, and transcriptional downregulation of Wnt target

genes such as Axin2 and Survivin.[7] This off-target effect confers antitumor activity on

Longdaysin in breast cancer models.[7][8]
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Longdaysin's inhibitory effect on Wnt/β-catenin signaling.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b608630?utm_src=pdf-body-img
https://www.benchchem.com/product/b608630?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608630?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The identification and validation of Longdaysin's off-targets rely on a combination of chemical

proteomics, biochemical assays, and cell-based functional screens.

Protocol: Target Identification by Affinity
Chromatography-Mass Spectrometry
This method is used to identify the binding partners of a small molecule from a complex protein

mixture, such as a cell lysate.

Probe Synthesis: Synthesize an analog of Longdaysin containing a linker arm (e.g., an

aminohexyl linker) suitable for immobilization. The linker position must be chosen carefully to

preserve the compound's biological activity.[1]

Immobilization: Covalently attach the linker-modified Longdaysin to a solid support, such as

agarose beads, to create an affinity resin.[1]

Lysate Preparation: Prepare a total protein lysate from a relevant cell line (e.g., U2OS cells)

under non-denaturing conditions.[1]

Affinity Pulldown: Incubate the cell lysate with the Longdaysin-conjugated beads. In a

parallel control experiment, co-incubate the lysate and beads with an excess of free,

unmodified Longdaysin to act as a soluble competitor.[1]

Washing: Wash the beads extensively with buffer to remove non-specific protein binders.

Elution: Elute the proteins that specifically bound to the immobilized Longdaysin.

Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise protein bands and

digest them with trypsin. Analyze the resulting peptides by liquid chromatography-tandem

mass spectrometry (LC-MS/MS).[1][9]

Data Analysis: Identify proteins that were present in the main experiment but significantly

reduced or absent in the competitor control experiment. These are considered high-

confidence binding partners.[1][9]
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Workflow for identifying Longdaysin's protein targets.
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Protocol: In Vitro Kinase Assay
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic

activity of a purified kinase.

Reagents: Prepare a reaction buffer containing ATP, a suitable kinase substrate (peptide or

protein), and purified recombinant kinase enzyme.

Compound Preparation: Prepare serial dilutions of Longdaysin in DMSO.

Reaction: In a microplate, combine the kinase, substrate, and Longdaysin at various

concentrations. Initiate the reaction by adding a solution of ATP (often radiolabeled [γ-

³²P]ATP or coupled to a luminescence system like ADP-Glo™).

Incubation: Allow the reaction to proceed for a specified time at an optimal temperature (e.g.,

30°C).

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can

be done by capturing the substrate on a filter and measuring incorporated radioactivity or by

measuring the amount of ADP produced using a luciferase-based system.

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the

Longdaysin concentration. Fit the data to a dose-response curve to calculate the IC50

value.[1][10]

Protocol: Cell-Based PER1 Degradation Assay
This assay assesses how Longdaysin affects the stability of the PER1 protein within a cellular

context.

Cell Culture and Transfection: Culture HEK293T cells and co-transfect them with expression

plasmids for a PER1-Luciferase (LUC) fusion protein and the kinase of interest (e.g., CKIα or

CKIδ).[1][4]

Compound Treatment: After transfection (e.g., 24-48 hours), treat the cells with various

concentrations of Longdaysin or a vehicle control (DMSO).
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Inhibition of Protein Synthesis: Add cycloheximide to the culture medium to block all new

protein synthesis. This allows for the specific measurement of the degradation rate of

existing PER1-LUC protein.

Luminescence Monitoring: Immediately after adding cycloheximide, begin measuring

luciferase activity at regular time intervals over several hours.

Data Analysis: For each Longdaysin concentration, plot the luminescence signal over time.

Calculate the half-life of the PER1-LUC protein. An increase in the PER1-LUC half-life

indicates that Longdaysin is inhibiting its degradation. Calculate the EC50 from the dose-

response curve of half-life versus Longdaysin concentration.[1]

Conclusion
Longdaysin is a powerful chemical tool for modulating the circadian clock, with its potent effect

stemming from a multi-target kinase inhibition profile.[5] Its primary targets include CKIα, CKIδ,

and ERK2, which are integral to the regulation of PER protein stability.[1][2] However, its

activity is not confined to the clock; Longdaysin also inhibits CDK7 and, significantly, the Wnt/

β-catenin signaling pathway by targeting CK1δ/ε.[1][7] This polypharmacology highlights the

importance of comprehensive off-target profiling. For researchers using Longdaysin,

awareness of these additional effects, particularly on a fundamental pathway like Wnt, is critical

for the accurate interpretation of experimental results. For drug developers, the multi-target

profile of Longdaysin presents both challenges for selectivity and opportunities for developing

therapeutics that leverage the synergistic inhibition of multiple nodes within a disease-relevant

network.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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